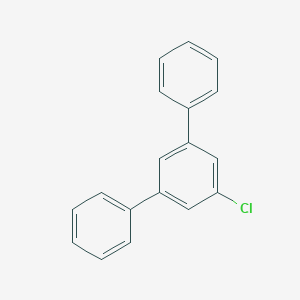![molecular formula C18H22N2O2 B173633 N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide CAS No. 31416-65-6](/img/structure/B173633.png)
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide, also known as lidocaine, is a local anesthetic and antiarrhythmic drug. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is widely used in medicine and dentistry to numb tissue and relieve pain during procedures. It is also used to treat irregular heartbeats and ventricular tachycardia.
作用機序
Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. It also has antiarrhythmic effects by blocking sodium channels in the heart, which can help restore normal heart rhythm.
Biochemical and physiological effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause CNS depression, leading to drowsiness and sedation. In high doses, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can cause seizures and respiratory depression.
実験室実験の利点と制限
Lidocaine is widely used in laboratory experiments due to its ability to block sodium channels. It is particularly useful in electrophysiology experiments. However, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can have off-target effects on other ion channels, which can complicate experiments.
将来の方向性
There are many potential future directions for N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide research. One area of interest is the development of more selective sodium channel blockers, which could have fewer off-target effects. Another area of interest is the use of N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide in combination with other drugs to enhance its effects. Finally, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide could be studied for its potential use in treating other conditions, such as neuropathic pain and epilepsy.
合成法
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with N,N-dimethylethanolamine to form N-[2-(dimethylamino)ethyl]-2-chloroacetamide. Finally, this compound is treated with sodium hydroxide to form N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide.
科学的研究の応用
Lidocaine has been extensively studied for its use in anesthesia and pain management. It is commonly used in dental procedures, minor surgeries, and dermatology. Lidocaine has also been studied for its antiarrhythmic effects, particularly in the treatment of ventricular tachycardia.
特性
CAS番号 |
31416-65-6 |
|---|---|
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)14-13-19-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,22H,13-14H2,1-2H3,(H,19,21) |
InChIキー |
KCAHVQJFKHLCFY-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
正規SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



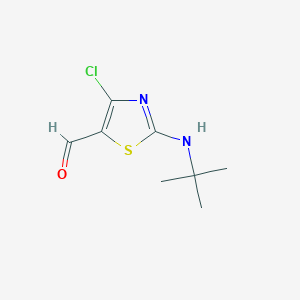
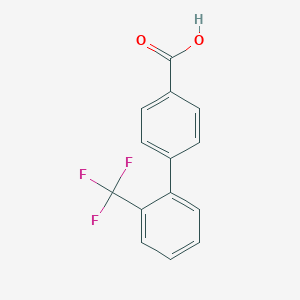

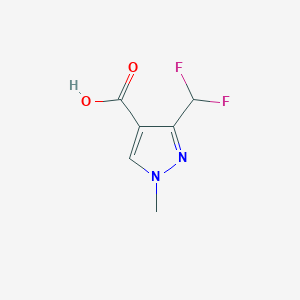
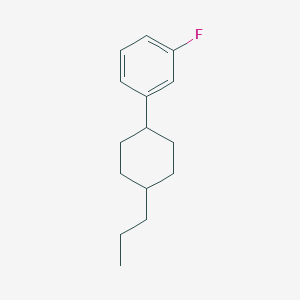
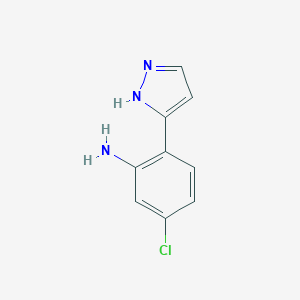

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)
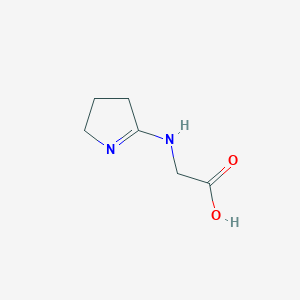

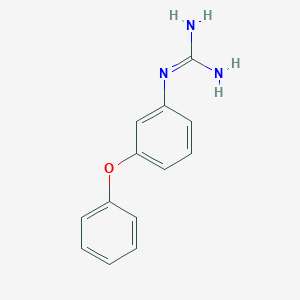
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
